molecular formula C11H15BFNO4 B1379028 (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid CAS No. 1415960-56-3

(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid

Cat. No.: B1379028
CAS No.: 1415960-56-3
M. Wt: 255.05 g/mol
InChI Key: DAISURXDKVZMGH-UHFFFAOYSA-N
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Description

The compound “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .


Synthesis Analysis

Boronic acids, including “this compound”, can be synthesized using various methods. One common method involves the use of diboronyl esters of dialkoxyboranes as diboronic acid reagents and a catalyst, such as iridium or rhodium . Another method involves the coupling of an α-amino boronic acid pinacol ester with a carboxylic acid, followed by the elimination of the pinacol protecting group .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known for their ability to reversibly bind diol functional groups . This property has been utilized for fluorescent detection of saccharides . They can also act as effective catalysts for amidation and esterification of carboxylic acids .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

The compound (4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid, with its tert-butoxycarbonyl (Boc) protecting group, plays a significant role in organic synthesis, particularly in the construction of biologically active molecules and the development of synthetic methodologies. The Boc group is utilized extensively for the protection of amines during peptide synthesis due to its resistance to racemization and its stability under various reaction conditions. For instance, the Boc group has been employed in the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts, showcasing its efficiency and environmental benignity (Heydari et al., 2007). This process is notable for its short reaction times and the absence of competitive side products, making it highly selective for the production of N-Boc amino acids, which are pivotal in peptide synthesis.

Role in Peptide Synthesis

The protection-deprotection strategies involving Boc groups are crucial for peptide synthesis, particularly when dealing with complex peptide structures or hydrophobic peptides. The method allows for the synthesis of peptides containing sensitive functional groups by protecting the amino group as a Boc, which can be removed under mild acidic conditions without affecting other protective groups or peptide bonds (Pedersen et al., 2013). This versatility is essential for the efficient preparation of peptides for biological and pharmaceutical research.

Catalysis and Coupling Reactions

Boc-protected boronic acids are instrumental in catalysis and coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic compounds. The presence of a Boc group adjacent to the boronic acid moiety enhances the reactivity and yield of coupling reactions, making it a valuable tool for constructing biaryl structures and for modifications of aromatic compounds (Boudreault et al., 2010).

Novel Applications and Functional Materials

Furthermore, Boc-protected amino phenyl boronic acids are being explored for their potential in creating novel materials, such as glucose sensing materials that operate at physiological pH. These materials leverage the boronic acid's ability to bind to diols in a pH-dependent manner, offering promising avenues for biomedical applications, including non-invasive glucose monitoring (Das et al., 2003).

Safety and Hazards

While specific safety and hazard information for “(4-((tert-Butoxycarbonyl)amino)-2-fluorophenyl)boronic acid” is not available in the search results, it’s important to handle all chemicals with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Properties

IUPAC Name

[2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-7-4-5-8(12(16)17)9(13)6-7/h4-6,16-17H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAISURXDKVZMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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